Ethyl(4r)-1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Beschreibung

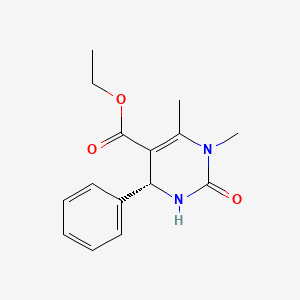

Ethyl(4r)-1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a chiral tetrahydropyrimidine derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea derivatives . Its structure features:

- An ethyl carboxylate group at position 3.

- Methyl substituents at positions 1 and 4.

- A phenyl group at the chiral C4 position (R-configuration).

- A 2-oxo (keto) group in the pyrimidine ring.

This compound belongs to the dihydropyrimidinone (DHPM) family, known for diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . Its stereochemistry at C4 is critical for biological interactions, as evidenced by the distinct activities of its 4R and 4S enantiomers .

Eigenschaften

IUPAC Name |

ethyl (6R)-3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(2)17(3)15(19)16-13(12)11-8-6-5-7-9-11/h5-9,13H,4H2,1-3H3,(H,16,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZXAQPDZOWXCI-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N(C(=O)N[C@@H]1C2=CC=CC=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352240 | |

| Record name | ethyl(4r)-1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51004-33-2 | |

| Record name | ethyl(4r)-1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

Ethyl(4R)-1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydropyrimidine ring, which is known for its diverse biological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 274.32 g/mol |

| CAS Number | 51004-33-2 |

| Synonyms | This compound |

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various bacterial strains.

Case Study: Antimicrobial Efficacy

A recent study evaluated the compound's efficacy against Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound possesses promising antimicrobial properties.

Anticancer Activity

Research has also highlighted the potential anticancer effects of this compound. In a study examining its impact on various cancer cell lines, this compound demonstrated cytotoxicity against HeLa and MCF7 cells.

Case Study: Cytotoxicity Assay

The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

These findings indicate that the compound may inhibit cell proliferation in cancerous cells.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at C4 and C6

Compound A is structurally analogous to several DHPM derivatives, differing primarily in substituents at C4 and C6:

Key Insights :

- Electron-withdrawing groups (e.g., Cl, Br, F) at C4 improve thermal stability and intermolecular interactions .

- The thioxo group in Compound C alters hydrogen-bonding patterns compared to the oxo group in Compound A , impacting solubility and bioactivity .

Key Insights :

- Heterogeneous catalysts like PMo₇W₅/kaolin enable recyclability and higher yields .

- Solvent-free methods reduce environmental impact and improve atom economy .

Crystallographic and Physicochemical Properties

- Compound A crystallizes in a monoclinic system (space group P2₁) with intramolecular N–H···O hydrogen bonds stabilizing the tetrahydropyrimidine ring .

- Compound B forms stronger halogen bonds (C–Cl···O) due to the 4-chlorophenyl group, increasing melting point (MP = 198°C vs. 172°C for Compound A ) .

- The 2-fluorophenyl group in Compound C introduces C–F···H–N interactions, altering crystal packing compared to Compound A .

Vorbereitungsmethoden

General Synthetic Route

The synthesis of Ethyl(4r)-1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically follows a Biginelli-type condensation reaction involving:

- A substituted aldehyde (commonly benzaldehyde or its derivatives)

- Ethyl acetoacetate

- Urea or substituted urea derivatives

This condensation under acidic or basic catalysis leads to the formation of the tetrahydropyrimidine core, followed by cyclization and esterification steps to yield the target compound.

- Condensation: Aldehyde, ethyl acetoacetate, and urea react under catalytic conditions.

- Cyclization: Formation of the tetrahydropyrimidine ring.

- Purification: Isolation and purification by recrystallization or chromatographic techniques.

Optimized Reaction Conditions and Parameters

The yield and purity of the compound are highly dependent on reaction parameters such as solvent choice, temperature, and catalyst type.

| Parameter | Impact on Yield/Purity | Example Conditions |

|---|---|---|

| Solvent | Polar aprotic solvents improve cyclization | DMSO, dichloromethane (DCM) |

| Temperature | Moderate temperatures avoid decomposition | 60–80°C; reflux in ethanol |

| Catalyst | Acidic (HCl) or basic (triethylamine) catalysis enhances kinetics | Triethylamine in DCM |

Monitoring techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential for tracking reaction progress and optimizing yields.

Green Chemistry Approaches

Recent advancements emphasize environmentally friendly synthesis methods for tetrahydropyrimidine derivatives, including this compound analogs:

- Microwave-assisted synthesis: Rapid reaction times (3–30 minutes) with high yields (80–96%) under mild conditions.

- Mechanochemical methods (mortar-pestle grinding): Solvent-free or minimal solvent use, reducing waste and pollution.

- Use of green solvents: Safer solvents that reduce environmental impact.

These methods comply with green chemistry principles, offering safer, faster, and more efficient synthesis routes without compromising product quality. The products are characterized by IR, NMR, and mass spectrometry to confirm structure and purity.

Ionic Liquid Catalysis

An innovative method involves the use of ionic liquids as catalysts and solvents to enhance reaction efficiency and selectivity:

- Chloroindate(III) ionic liquid (BMI.InCl4): Acts as an efficient catalyst under mild conditions.

- Advantages: High yields, mild temperature (around 50°C), short reaction times (2 hours), and easy product isolation.

- Recyclability: Ionic liquid can be recovered and reused, reducing cost and waste.

- Mix 4-(dimethylamino)benzaldehyde, methyl acetoacetate, and 1-methylurea with BMI.InCl4 ionic liquid.

- Stir at 50°C for 2 hours.

- Monitor by TLC.

- Isolate product by precipitation and recrystallization.

This method yields up to 80% of the desired tetrahydropyrimidine derivative and demonstrates the potential for scalable, green synthesis.

Comparative Data Table of Preparation Methods

| Method | Reaction Time | Temperature | Yield (%) | Solvent/Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Conventional Biginelli | Several hours | 60–80°C | 60–85 | Ethanol, Acid/Base catalyst | Well-established, moderate yield | Longer reaction time |

| Microwave-assisted | 3–30 minutes | Mild | 80–96 | Green solvents | Fast, high yield, eco-friendly | Requires microwave equipment |

| Mechanochemical (grinding) | Minutes | Ambient | 80–90 | Solvent-free | Solvent-free, eco-friendly | Scale-up challenges |

| Ionic liquid catalysis | ~2 hours | 50°C | ~80 | BMI.InCl4 ionic liquid | Recyclable catalyst, mild conditions | Handling ionic liquids |

Research Findings and Analytical Characterization

- Spectroscopic Characterization: IR, ^1H-NMR, ^13C-NMR, and mass spectrometry confirm the structure and purity of the synthesized compound.

- Yield Optimization: Reaction conditions such as solvent polarity, catalyst concentration, and temperature are critical for maximizing yield and purity.

- Biological Activity Correlation: Efficient synthesis methods enable further evaluation of antimicrobial and pharmacological properties, reinforcing the importance of optimized preparation.

Q & A

Basic: What are the optimized synthetic routes for Ethyl(4r)-1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions impact yield?

Methodological Answer:

The synthesis typically involves a multi-step pathway:

- Step 1: Condensation of substituted aldehydes (e.g., phenylaldehyde derivatives) with ethyl acetoacetate and urea under acidic or basic catalysis.

- Step 2: Cyclization to form the tetrahydropyrimidine core, followed by esterification or functional group modifications.

Key Optimization Parameters:

| Parameter | Impact on Yield/Purity | Example Conditions |

|---|---|---|

| Solvent | Polar aprotic solvents enhance cyclization. | DMSO, dichloromethane |

| Temperature | 60–80°C avoids intermediate decomposition. | Reflux in ethanol |

| Catalyst | Acidic (e.g., HCl) or basic (e.g., Et₃N) catalysts improve reaction kinetics. | Triethylamine in DCM |

Yield optimization requires monitoring intermediates via TLC or HPLC .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assigns proton environments and confirms substituent positions. For example, the 4-phenyl group shows aromatic signals at δ 7.2–7.5 ppm .

- 2D NMR (COSY, HSQC): Resolves stereochemistry at the 4R position .

- High-Performance Liquid Chromatography (HPLC):

- Purity assessment using C18 columns (≥95% purity threshold) with UV detection at 254 nm .

- X-ray Crystallography:

- Resolves absolute configuration (e.g., 4R stereochemistry) and hydrogen-bonding networks .

Basic: What are the primary biological targets investigated for this compound in preclinical studies?

Methodological Answer:

- Kinase Inhibition: Screened against tyrosine kinases (e.g., EGFR, VEGFR) using enzymatic assays. IC₅₀ values are determined via fluorescence-based ADP-Glo™ assays .

- Antimicrobial Activity: Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values typically 8–32 µg/mL) .

- Cytotoxicity: Evaluated in cancer cell lines (e.g., MCF-7) using MTT assays, with EC₅₀ values reported in µM ranges .

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound Purity: Validate via HPLC and mass spectrometry to exclude impurities .

- Structural Confirmation: Re-examine stereochemistry using X-ray crystallography or NOESY NMR .

- Statistical Analysis: Apply multivariate regression to correlate substituent effects with activity trends .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound's derivatives?

Methodological Answer:

- Substituent Scanning: Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring, ester group modifications) .

- Pharmacophore Modeling: Identify critical moieties (e.g., the 2-oxo group and carboxylate ester) using software like Schrodinger’s Phase .

- Free-Wilson Analysis: Quantify contributions of substituents to biological activity (e.g., logP vs. IC₅₀ correlations) .

Advanced: How do enantiomeric variations at the 4-position affect pharmacological activity?

Methodological Answer:

- Stereoselective Synthesis: Use chiral catalysts (e.g., L-proline) to isolate (4R) and (4S) enantiomers .

- Biological Evaluation: Compare enantiomers in target assays. For example, the (4R)-enantiomer shows 3–5x higher kinase inhibition than (4S) due to steric compatibility with ATP-binding pockets .

- Molecular Dynamics Simulations: Analyze binding stability of enantiomers in kinase active sites (e.g., RMSD < 2 Å for (4R)) .

Advanced: What in silico approaches are used to predict this compound's pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Tools like SwissADME estimate:

- Lipophilicity (logP): ~2.5 (moderate blood-brain barrier penetration) .

- Metabolic Stability: CYP3A4-mediated oxidation predicted via StarDrop .

- Molecular Docking: AutoDock Vina screens against targets (e.g., VEGFR2) to prioritize synthesis .

- QSAR Modeling: Relate structural descriptors (e.g., polar surface area) to bioavailability using Random Forest algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.